molecular formula C21H23N3O5S2 B2359604 Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate CAS No. 850909-50-1

Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate

Cat. No. B2359604
CAS RN: 850909-50-1
M. Wt: 461.55
InChI Key: LMLRPEQWAMSSKR-DQRAZIAOSA-N
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Description

Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate is a chemical compound with the molecular formula C21H23N3O5S2 and a molecular weight of 461.55 .

Scientific Research Applications

Synthesis and Chemical Transformations

One study detailed a simple one-pot synthesis of imidazolone derivatives, showcasing the versatility of enaminones in organic synthesis. This method involves Michael addition and subsequent cyclization processes, indicating the compound's potential as a precursor for various heterocyclic structures (Bezenšek et al., 2012).

Biological Applications

Research into GPIIb/IIIa integrin antagonists, which included a structure with a similar motif, highlighted the development of potent fibrinogen receptor antagonists. These findings point to the relevance of such compounds in antithrombotic treatments (Hayashi et al., 1998).

Material Science and Corrosion Inhibition

A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions was conducted. These compounds demonstrated significant corrosion inhibition efficiency, showcasing their potential application in protecting industrial materials (Hu et al., 2016).

Pharmacological Activities

Another investigation synthesized novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and evaluated their in vitro antitumor activity. This study emphasizes the compound's utility in medicinal chemistry for designing new anticancer agents (Klimova et al., 2012).

properties

IUPAC Name

ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-5-24-17-12-9-15(20(26)29-6-2)13-18(17)30-21(24)22-19(25)14-7-10-16(11-8-14)31(27,28)23(3)4/h7-13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLRPEQWAMSSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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